N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide
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Overview
Description
“N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide” is a chemical compound with the molecular formula C15H13N3O2S . It is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings were synthesized and evaluated for their in vitro anti-HIV-1 activity . The synthesis involved a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine .Molecular Structure Analysis
The molecular structure of “N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide” is characterized by a pyrido[1,2-a]pyrimidine core, which is a bicyclic system containing a pyridine and a pyrimidine ring . The compound also contains a naphthamide group .Chemical Reactions Analysis
While specific chemical reactions involving “N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide” are not available, related compounds have been studied. For instance, 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives have been involved in π-stacking interactions .Scientific Research Applications
Synthesis and Biological Activity
Pyrimidine derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and insecticidal potentials. For instance, pyrimidine linked with pyrazole heterocyclics demonstrated significant activity against selected microorganisms and insects, indicating the potential of pyrimidine compounds in developing new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).
Novel Synthesis Methods
Research has also focused on developing novel synthesis methods for pyrimidine and related compounds. A study introduced a new approach for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, compounds with antibacterial and fungicidal activity (Osyanin et al., 2014). This highlights the ongoing efforts to explore efficient synthesis routes for pyrimidine derivatives, which could be applied to N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide.
Structural Analysis
Crystal structure analysis of related compounds provides insights into their molecular configurations, which is crucial for understanding their chemical behavior and potential applications. Studies have detailed the crystal structures of various pyrimidine derivatives, revealing their molecular interactions and structural characteristics (Subasri et al., 2017). Such structural analyses are fundamental in the development of pharmaceuticals and materials science.
Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors
Pyrimidine derivatives have been identified as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, offering potential therapeutic avenues for Alzheimer's disease (Mohamed et al., 2011). This dual inhibitory activity underscores the versatility of pyrimidine compounds in addressing complex biological targets.
Future Directions
properties
IUPAC Name |
N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-13-9-10-24-18(11-13)22-14(2)19(21(24)26)23-20(25)17-8-7-15-5-3-4-6-16(15)12-17/h3-12H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXTVDPPNYLFER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC4=CC=CC=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide |
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